2-Chloro-N,N-diethylethylamine-d10 Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

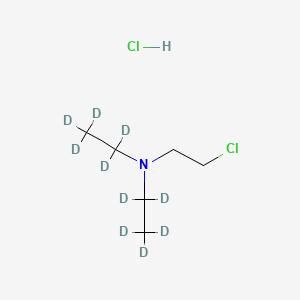

2-Chloro-N,N-diethylethylamine-d10 Hydrochloride is a deuterated compound with the molecular formula C6H5D10Cl2N and a molecular weight of 182.16 g/mol . This compound is a stable isotope-labeled analog of 2-Chloro-N,N-diethylethylamine hydrochloride, commonly used in various scientific research applications.

准备方法

The synthesis of 2-Chloro-N,N-diethylethylamine-d10 Hydrochloride involves the deuteration of 2-Chloro-N,N-diethylethylamine hydrochloride. The process typically includes the following steps:

Deuteration: The hydrogen atoms in 2-Chloro-N,N-diethylethylamine hydrochloride are replaced with deuterium atoms using deuterated reagents.

Purification: The resulting compound is purified through crystallization or other suitable methods to obtain the final product.

化学反应分析

2-Chloro-N,N-diethylethylamine-d10 Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can act as an alkylating agent, participating in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common compared to substitution.

Common Reagents and Conditions: Typical reagents include nucleophiles like amines, thiols, and alcohols.

科学研究应用

Pharmaceutical Synthesis

Nonsteroidal Antiestrogens

One of the prominent applications of 2-Chloro-N,N-diethylethylamine-d10 Hydrochloride is in the preparation of nonsteroidal antiestrogens. These compounds are crucial in treating hormone-related conditions, particularly breast cancer, by blocking estrogen receptors without the side effects associated with steroidal antiestrogens .

Cyanopyridine Derivatives

The compound is also employed in synthesizing novel cyanopyridine derivatives, which have shown potential as antibacterial agents. These derivatives are designed to enhance efficacy against a range of bacterial infections, making them valuable in pharmaceutical development .

Growth Hormone Secretagogs

Furthermore, it serves as an alkylating reagent for synthesizing substituted oxindole derivatives, which are utilized as growth hormone secretagogs. This application highlights its role in developing treatments for growth deficiencies and related disorders .

Chemical Research and Development

Antimicrobial and Antiprotozoal Activities

The compound is integral to synthesizing 1-substituted-5,6-dinitrobenzimidazoles, known for their antimicrobial and antiprotozoal properties. These compounds are being explored for their potential use in treating various infections and diseases caused by protozoa .

Antitubercular Agents

Additionally, this compound is involved in creating thiophene-containing triarylmethane derivatives. These compounds are under investigation for their antitubercular activity, contributing to the fight against tuberculosis .

Analytical Chemistry

The compound's isotopic labeling allows for enhanced detection and quantification in analytical chemistry applications. It can be used as a reference standard in mass spectrometry and other analytical techniques to trace reactions involving diethylamine derivatives. This capability is particularly valuable in pharmacokinetics and metabolic studies where understanding the fate of drug molecules within biological systems is crucial.

Case Study: Synthesis of Antibacterial Compounds

A recent study focused on synthesizing novel cyanopyridine derivatives using this compound demonstrated its effectiveness as an alkylating agent. The resulting compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential for therapeutic use .

Research Findings: Growth Hormone Secretagogs

Research published in medicinal chemistry highlighted the synthesis of oxindole derivatives using this compound as a key reagent. The derivatives showed promising results in stimulating growth hormone release, suggesting their applicability in treating growth-related disorders .

作用机制

The primary mechanism of action of 2-Chloro-N,N-diethylethylamine-d10 Hydrochloride involves its role as an alkylating agent. It forms covalent bonds with nucleophilic sites in molecules, leading to the formation of stable adducts. This alkylation process can modify the structure and function of biological molecules, such as DNA and proteins, thereby influencing various biochemical pathways .

相似化合物的比较

2-Chloro-N,N-diethylethylamine-d10 Hydrochloride is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in research studies. Similar compounds include:

2-Chloro-N,N-diethylethylamine Hydrochloride: The non-deuterated analog used in similar applications.

2-Chloro-N,N-dimethylethylamine Hydrochloride: A related compound with different alkyl groups, used in various chemical syntheses.

N-(2-Chloroethyl)-N,N-dimethylammonium Chloride: Another alkylating agent with distinct chemical properties and applications.

生物活性

2-Chloro-N,N-diethylethylamine-d10 hydrochloride, also known as 2-diethylaminoethyl chloride hydrochloride, is a synthetic compound with significant biological activity. Its chemical structure allows it to function as an alkylating agent, making it valuable in various chemical reactions, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- IUPAC Name : 2-Chloro-N,N-diethylethylamine hydrochloride

- CAS Number : 869-24-9

- Molecular Formula : C6H15Cl2N

- Molecular Weight : 172.09 g/mol

The biological activity of this compound primarily arises from its ability to act as an alkylating agent. This property allows it to interact with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The primary mechanisms include:

- Alkylation : The compound can form covalent bonds with nucleophiles, leading to modifications of proteins and DNA.

- Receptor Interaction : It has been shown to bind to various receptors, influencing cellular signaling pathways and potentially altering physiological responses.

Biological Applications

This compound has been utilized in several biological contexts:

-

Synthesis of Bioactive Compounds :

- It serves as a precursor for synthesizing substituted oxindole derivatives, which have been investigated for their growth hormone secretagogue properties .

- The compound is also used in the synthesis of antimicrobial agents and antitubercular drugs, highlighting its role in developing therapeutic agents .

-

Toxicological Studies :

- The compound exhibits acute toxicity with an oral LD50 ranging between 25 to 200 mg/kg in rats . It is classified as corrosive to skin and eyes and has shown mutagenic effects in bacterial tests .

- Its safety profile necessitates careful handling due to potential health risks associated with exposure.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A study demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial properties against various pathogens, suggesting its utility in developing new antibiotics .

- Neuropharmacological Research : Research indicated that alkylating agents like this compound could influence neurotransmitter systems, potentially affecting mood and behavior. Further investigation into its neuropharmacological effects is warranted .

Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Synthesis of Derivatives | Used in synthesizing oxindole derivatives with growth hormone secretagogue activity |

| Antimicrobial Properties | Exhibited significant antimicrobial effects in various studies |

| Toxicity | Oral LD50: 25-200 mg/kg; corrosive effects on skin/eyes; mutagenic potential observed |

| Neuropharmacological Effects | Potential influence on neurotransmitter systems; requires further research |

属性

IUPAC Name |

N-(2-chloroethyl)-1,1,2,2,2-pentadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClN.ClH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H/i1D3,2D3,3D2,4D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGSWDIQBBZLLL-MFMGRUKYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCCl)C([2H])([2H])C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。